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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of non-hydrolyzable phosphotyrosine

(pTyr) analogs, essential tools in the study of signal transduction and the development of novel

therapeutics. Due to the labile nature of the phosphate group in native phosphotyrosine, which

is readily cleaved by protein tyrosine phosphatases (PTPs), these stable mimics are

indispensable for a wide range of applications, from basic research to drug discovery.

Introduction to Phosphotyrosine Signaling and the
Need for Non-Hydrolyzable Analogs
Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes

such as cell growth, differentiation, and metabolism.[1] This dynamic process is tightly

regulated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate

groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[2]

The resulting phosphorylated tyrosine (pTyr) residues serve as docking sites for proteins

containing pTyr-binding modules, most notably Src Homology 2 (SH2) and Phosphotyrosine

Binding (PTB) domains, thereby propagating downstream signaling cascades.[3]

The inherent instability of the P-O bond in pTyr presents a significant challenge for in vitro and

in vivo studies. The rapid dephosphorylation by PTPs complicates the study of pTyr-dependent

protein-protein interactions and the development of therapeutic agents that target these
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pathways.[4] To overcome this limitation, non-hydrolyzable pTyr analogs have been developed.

These mimics replace the hydrolyzable phosphate ester oxygen with a more stable linkage,

such as a methylene group, rendering them resistant to PTP activity.[5] This stability makes

them invaluable tools for inhibiting PTPs, trapping SH2 domain interactions, and for structural

biology studies.[5]

Core Non-Hydrolyzable Phosphotyrosine Analogs
A variety of non-hydrolyzable pTyr analogs have been synthesized, with phosphonate-based

mimetics being the most extensively studied.

2.1. Phosphonate-Based Analogs

Phosphonate analogs replace the P-O-C linkage of phosphotyrosine with a more stable P-C-C

bond.[5]

Phosphonomethyl-L-phenylalanine (Pmp): One of the earliest and most fundamental

phosphonate analogs, Pmp serves as a basic scaffold for more advanced mimics.

Phosphonodifluoromethyl-L-phenylalanine (F₂Pmp): This analog is a significant improvement

over Pmp. The inclusion of two fluorine atoms on the methylene bridge lowers the pKa of the

phosphonate to more closely match that of the native phosphate group and can participate in

hydrogen bonding interactions that mimic the phosphate ester oxygen.[6] F₂Pmp-containing

peptides have shown dramatically increased inhibitory potency against PTPs compared to

their Pmp counterparts, in some cases by as much as 1000-fold.[6]

2.2. Carboxylate-Based Analogs

These analogs utilize a carboxylate group to mimic the negative charge of the phosphate.

p-Carboxymethyl-L-phenylalanine (CMF): CMF is a widely used non-hydrolyzable pTyr

analog that can be genetically encoded in mammalian cells, allowing for the study of specific

tyrosine phosphorylation events in a cellular context without the complication of

dephosphorylation.[7]

2.3. Other Analogs
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Researchers have also explored other chemical moieties to mimic phosphotyrosine, including:

Sulfono(difluoromethyl)phenylalanine (F₂Smp): A monoanionic analog that has been

evaluated as a PTP1B inhibitor.[8]

Isoxazole Carboxylic Acid-Based Analogs: These have been incorporated into peptides to

target protein-protein interactions, such as those involving STAT3.[9]

Quantitative Data on Analog Binding and Inhibition
The following tables summarize key quantitative data for the interaction of various non-

hydrolyzable pTyr analogs with PTPs and SH2 domains. This data is crucial for selecting the

appropriate analog for a given research application and for the structure-based design of more

potent and selective inhibitors.

Table 1: Inhibitory Activity of Non-Hydrolyzable pTyr Analogs against Protein Tyrosine

Phosphatases
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Analog/Compo
und

Target PTP Assay Type IC₅₀/Kᵢ Reference(s)

(naphth-2-yl)

difluoromethylph

osphonic acid

PTP1B

Dephosphorylati

on of [³²P]insulin

receptors

40-50 µM (IC₅₀) [10][11]

(napthy-1-yl)

difluoromethylph

osphonic acid

PTP1B

Dephosphorylati

on of [³²P]insulin

receptors

40-50 µM (IC₅₀) [10][11]

F₂Pmp-

containing

peptide

PTP1
Dephosphorylati

on

~1000-fold more

potent than Pmp-

containing

peptide

[6]

Compound 13

(imidazolidine

series)

PTP1B pNPP assay
80 µM (for 96%

inhibition)
[10]

Compound 13

(imidazolidine

series)

SHP-2 pNPP assay
80 µM (for <20%

inhibition)
[10]

Shp2-IN-14 SHP2 DiFMUP assay - [4]

PF-07284892 SHP2 - 21 nM (IC₅₀) [12]

SHP099 SHP2 - 70 nM (IC₅₀) [12]

PHPS1 SHP2 - 14,000 nM (IC₅₀) [12]

1H-2,3-

dihydroperimidin

e derivative

(Cmpd 46)

PTP1B
pNPP/OMFP

assay
<1 µM (IC₅₀) [13]

1H-2,3-

dihydroperimidin

e derivative

(Cmpd 49)

PTP1B
pNPP/OMFP

assay
<1 µM (IC₅₀) [13]
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Table 2: Binding Affinities of Non-Hydrolyzable pTyr Analogs for SH2 Domains

Analog/Peptid
e Context

Target SH2
Domain

Method Kᵈ/IC₅₀ Reference(s)

pYEEI peptide Lck ITC - [9]

pYVNV peptide Grb2 - - [9]

Fluo-Ahx-

pYVNQ-NH₂
Grb2

Fluorescence

Polarization
76 nM (Kᵈ) [14]

Fluo-Ahx-

pYVNQ-NH₂
Grb7

Fluorescence

Polarization
>2 µM (Kᵈ) [14]

mAZ-pTyr-

(alphaMe)pTyr-

Asn-NH₂

Grb7
Fluorescence

Polarization
High affinity [1]

5-

carboxyfluoresce

in-GpYLPQNID

STAT4
Fluorescence

Polarization
34 ± 4 nM (Kᵈ) [9]

FAM-ITSM(pTyr) SHP2 N-SH2
Fluorescence

Polarization
164.0 nM (Kᵈ) [15]

FAM-ITSM(pTyr) SHP2 C-SH2
Fluorescence

Polarization
48.9 nM (Kᵈ) [15]

FAM-ITSM(pTyr) SHP2 N-SH2 ITC 105.9 nM (Kᵈ) [15]

FAM-ITSM(pTyr) SHP2 C-SH2 ITC 58.8 nM (Kᵈ) [15]

FAM-peptide 25

(F₂Pmp)

SHP2 N-SH2 &

C-SH2

Fluorescence

Polarization
No binding [15]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways involving phosphotyrosine and common experimental workflows for studying them

with non-hydrolyzable pTyr analogs.
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Caption: Insulin Receptor Signaling Pathway.[10][16][17][18][19][20][21]
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Prepare Reagents:
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reagent step analysis Start

Prepare Bait:
Biotinylated F2Pmp-peptide

Prepare cell lysate
(source of prey proteins)

Immobilize bait on
streptavidin beads
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with cell lysate
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Elute bound proteins

Analyze eluate by
SDS-PAGE and Western Blot

or Mass Spectrometry

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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